7,11,15-Trimethyl-3-(trideuteriomethyl)hexadecanoic acid

Vue d'ensemble

Description

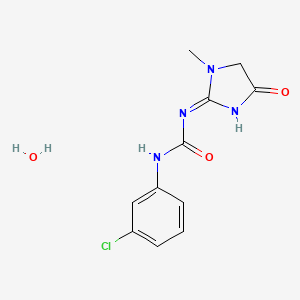

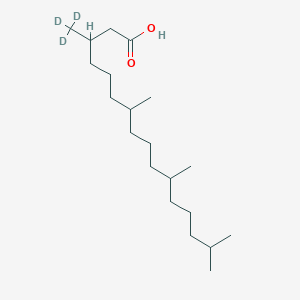

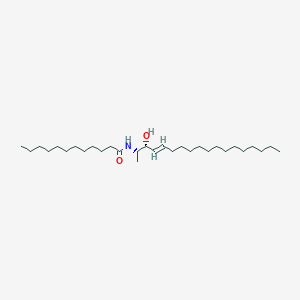

L'acide Phytan-d3, également connu sous le nom d'acide 7,11,15-triméthyl-3-(méthyl-d3)hexadécanoïque, est une forme deutérée de l'acide phytan. Il s'agit d'un acide gras saturé à chaîne ramifiée à 20 carbones. Ce composé est principalement utilisé comme étalon interne pour la quantification de l'acide phytan dans diverses techniques analytiques telles que la chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) et la chromatographie liquide-spectrométrie de masse (LC-MS) .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acide Phytan-d3 est synthétisé par deutération de l'acide phytan. Le processus implique l'introduction d'atomes de deutérium dans la molécule d'acide phytan. Cela peut être réalisé par hydrogénation catalytique en présence de gaz deutérium. Les conditions de réaction comprennent généralement une source de deutérium, un catalyseur tel que le palladium sur carbone et un solvant approprié comme l'éthanol ou le méthanol .

Méthodes de production industrielle : La production industrielle de l'acide Phytan-d3 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs à haute pression et de systèmes à flux continu pour assurer une deutération efficace. Le produit est ensuite purifié par distillation ou chromatographie pour atteindre les niveaux de pureté souhaités .

Analyse Des Réactions Chimiques

Types de réactions : L'acide Phytan-d3 subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'acide Phytan-d3 peut être oxydé pour former l'acide pristan.

Réduction : Le composé peut être réduit pour former le phytol, un alcool diterpénique.

Substitution : L'acide Phytan-d3 peut subir des réactions de substitution où les atomes de deutérium sont remplacés par d'autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium, trioxyde de chrome et autres agents oxydants forts.

Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium.

Substitution : Halogènes, composés organométalliques.

Principaux produits formés :

Oxydation : Acide pristan.

Réduction : Phytol.

Substitution : Divers dérivés substitués selon les réactifs utilisés.

4. Applications de la recherche scientifique

L'acide Phytan-d3 a une large gamme d'applications de recherche scientifique, notamment :

Biologie : Étudié pour son rôle dans les voies métaboliques, en particulier dans le contexte des maladies peroxysomales.

Industrie : Utilisé dans la production d'étalons lipidiques de haute pureté pour diverses applications industrielles.

5. Mécanisme d'action

L'acide Phytan-d3 exerce ses effets principalement par son rôle d'intermédiaire métabolique. Il subit une alpha-oxydation dans le peroxysome pour former l'acide pristan. Ce processus implique l'élimination d'un atome de carbone de la molécule. L'acide pristan résultant peut ensuite subir plusieurs cycles de bêta-oxydation pour former des acides gras à chaîne moyenne, qui sont métabolisés davantage dans les mitochondries . Le composé interagit également avec les facteurs de transcription tels que le récepteur alpha activé par les proliférateurs de peroxysomes (PPAR-alpha) et le récepteur X des rétinoïdes (RXR), influençant diverses voies métaboliques .

Composés similaires :

Acide Phytan : La forme non deutérée de l'acide Phytan-d3.

Acide Pristanic : Un produit métabolique de l'acide Phytan-d3 formé par alpha-oxydation.

Unicité : L'acide Phytan-d3 est unique en raison de sa nature deutérée, ce qui en fait un étalon interne idéal pour les techniques analytiques. La présence d'atomes de deutérium améliore sa stabilité et permet une quantification précise en spectrométrie de masse .

Applications De Recherche Scientifique

Phytanic Acid-d3 has a wide range of scientific research applications, including:

Mécanisme D'action

Phytanic Acid-d3 exerts its effects primarily through its role as a metabolic intermediate. It undergoes alpha-oxidation in the peroxisome to form pristanic acid. This process involves the removal of one carbon atom from the molecule. The resulting pristanic acid can then undergo several rounds of beta-oxidation to form medium-chain fatty acids, which are further metabolized in the mitochondria . The compound also interacts with transcription factors such as peroxisome proliferator-activated receptor alpha (PPAR-alpha) and retinoid X receptor (RXR), influencing various metabolic pathways .

Comparaison Avec Des Composés Similaires

Phytanic Acid: The non-deuterated form of Phytanic Acid-d3.

Pristanic Acid: A metabolic product of Phytanic Acid-d3 formed through alpha-oxidation.

Uniqueness: Phytanic Acid-d3 is unique due to its deuterated nature, which makes it an ideal internal standard for analytical techniques. The presence of deuterium atoms enhances its stability and allows for precise quantification in mass spectrometry .

Propriétés

IUPAC Name |

7,11,15-trimethyl-3-(trideuteriomethyl)hexadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h16-19H,6-15H2,1-5H3,(H,21,22)/i5D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCKHJSFHOZMDR-VPYROQPTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CCCC(C)CCCC(C)CCCC(C)C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![12,14,30,32-Tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone](/img/structure/B3025929.png)

![2,4-dihydroxy-5-[3-hydroxy-2-(hydroxymethyl)-5-methylphenoxy]-3,6-dimethyl-benzoic acid, methyl ester](/img/structure/B3025938.png)

![2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propyl icosanoate](/img/structure/B3025943.png)

![[1-Hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B3025944.png)

![Octadecanoic acid, 2-[(1-oxodecyl)oxy]-3-[(1-oxooctyl)oxy]propyl ester](/img/structure/B3025948.png)

![5-[3-[4-(4-fluorophenoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B3025949.png)

![8-bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol](/img/structure/B3025951.png)